molecular formula C25H25ClN4O2 B10893999 methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10893999
M. Wt: 448.9 g/mol
InChI Key: MIZUQHXNNLQWMO-UHFFFAOYSA-N
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Description

Methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes multiple aromatic rings and a pyrazole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of hydrazines with 1,3-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions often require the use of catalysts such as Amberlyst-70 and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or nitro groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate stands out due to its unique combination of aromatic rings and pyrazole core, which imparts specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H25ClN4O2

Molecular Weight

448.9 g/mol

IUPAC Name

methyl 1-[[4-chloro-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C25H25ClN4O2/c1-15-6-8-19(12-17(15)3)23-22(26)24(20-9-7-16(2)18(4)13-20)30(28-23)14-29-11-10-21(27-29)25(31)32-5/h6-13H,14H2,1-5H3

InChI Key

MIZUQHXNNLQWMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=CC(=N3)C(=O)OC)C4=CC(=C(C=C4)C)C)Cl)C

Origin of Product

United States

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